Odorless Identity vs. Garlic‑Odorous Allyl Methyl Sulfide: A Decisive Factor for Sensory‑Sensitive Assays
In a controlled human study, GC‑MS/O analysis demonstrated that allyl methyl sulfoxide (AMSO) is odorless, whereas allyl methyl sulfide (AMS) exhibits a distinct garlic‑like odor [1]. This qualitative difference is critical for any experimental system where volatile‑mediated sensory or behavioral responses are measured.
| Evidence Dimension | Odor activity (human sensory evaluation by GC‑O) |
|---|---|
| Target Compound Data | Odorless (no garlic-like odor detected) |
| Comparator Or Baseline | Allyl methyl sulfide (AMS): garlic-like odor (panel confirmed) |
| Quantified Difference | Qualitative: presence vs. absence of garlic odor |
| Conditions | Human milk and urine samples after garlic ingestion; GC‑MS/O analysis (Front. Nutr. 2020) |
Why This Matters
Procurement of AMSO, rather than AMS, eliminates odor‑derived confounding in sensory, metabolomic, or behavioral neuroscience studies.
- [1] Qin W, Huber K, Popp M, Bauer P, Buettner A, Sharapa C, Scheffler L, Loos HM. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. Front. Nutr. 7:565496 (2020). DOI: 10.3389/fnut.2020.565496. View Source
